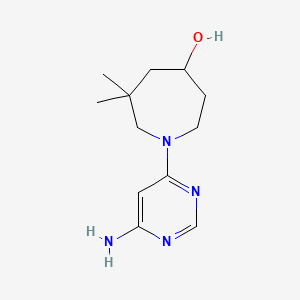
1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol, commonly known as APDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APDA is a cyclic amine that contains a pyrimidine ring and an azepane ring. It has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of APDA is not yet fully understood. However, studies have shown that APDA can inhibit the activity of enzymes involved in bacterial growth and can induce apoptosis in cancer cells. APDA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
APDA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bacterial growth and to induce apoptosis in cancer cells. APDA has also been shown to have antioxidant properties and may be able to protect cells from oxidative damage. Additionally, APDA has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using APDA in lab experiments is its potent antimicrobial properties. APDA can be used to inhibit the growth of various bacteria, making it useful in the study of bacterial infections. Additionally, APDA has shown potential as an antitumor agent, making it useful in the study of cancer. However, one limitation of using APDA in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of APDA. One potential direction is the further study of its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of APDA and its potential therapeutic effects. Another direction for future research is the development of more efficient synthesis methods for APDA, which may make it more widely available for scientific research.
合成法
APDA can be synthesized using different methods, including the reaction of 6-aminopyrimidine-4-carbaldehyde with 6,6-dimethyl-4-hydroxyazepan-2-one in the presence of a base. Another method involves the reaction of 2-amino-6-(trifluoromethyl)pyrimidine with 6,6-dimethyl-4-hydroxyazepan-2-one in the presence of a catalyst. The synthesis of APDA is a complex process that requires careful optimization of reaction conditions to yield high-quality products.
科学的研究の応用
APDA has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and can be used as a potent inhibitor of bacterial growth. APDA has also shown potential as an antitumor agent and has been studied for its ability to induce apoptosis in cancer cells. Additionally, APDA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(6-aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-12(2)6-9(17)3-4-16(7-12)11-5-10(13)14-8-15-11/h5,8-9,17H,3-4,6-7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZNYXNKSCHOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN(C1)C2=NC=NC(=C2)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1H-imidazol-2-yl(pyridin-3-yl)methyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B7438373.png)
![4-amino-2,5-dimethyl-N-(3,3,3-trifluoro-2-methylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438380.png)
![1-[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7438381.png)
![1-cyclohexyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)methanamine](/img/structure/B7438385.png)
![3-[(1,5-Dimethylpyrazol-3-yl)methyl]-6-phenylthieno[3,2-d]pyrimidin-4-one](/img/structure/B7438402.png)
![2-hydroxy-5-iodo-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7438411.png)
![N-[(6-methoxynaphthalen-2-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine](/img/structure/B7438415.png)
![6-(2,2-dimethylpropylsulfonyl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438428.png)
![1-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-3-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7438435.png)
![1-[[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7438440.png)
![1-[1-[6-[1-(5-Fluoro-2-methoxyphenyl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-yl]ethanol](/img/structure/B7438446.png)
![N-(2-amino-2-cyclopropylethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7438458.png)
![(5S,7R)-2-(2-methoxyethyl)-N-[(4-methoxy-2-methylphenyl)methyl]-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438460.png)
![2-[[4-(1-hydroxy-2,2-dimethylpropyl)triazol-1-yl]methyl]-N-methyl-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7438471.png)